molecular formula C7H17NO B587668 (2R)-1-(dimethylamino)-3-methylbutan-2-ol CAS No. 158169-12-1

(2R)-1-(dimethylamino)-3-methylbutan-2-ol

Cat. No.: B587668
CAS No.: 158169-12-1
M. Wt: 131.219
InChI Key: CGVDIJPAUMTOMB-ZETCQYMHSA-N
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Description

(2R)-1-(dimethylamino)-3-methylbutan-2-ol is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a dimethylamino group and a hydroxyl group attached to a butane backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(dimethylamino)-3-methylbutan-2-ol typically involves the reaction of 3-methyl-2-butanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like sodium borohydride to facilitate the reduction process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(dimethylamino)-3-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced further to form different amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: 3-methyl-2-butanone.

    Reduction: Various secondary and tertiary amines.

    Substitution: Compounds with different functional groups replacing the dimethylamino group.

Scientific Research Applications

(2R)-1-(dimethylamino)-3-methylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-1-(dimethylamino)-3-methylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The hydroxyl group can also form hydrogen bonds, contributing to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(dimethylamino)-3-methylbutan-2-ol: The enantiomer of the compound, with similar but not identical properties.

    1-(dimethylamino)-2-propanol: A structurally similar compound with different steric and electronic properties.

    2-(dimethylamino)ethanol: Another related compound with a shorter carbon chain.

Uniqueness

(2R)-1-(dimethylamino)-3-methylbutan-2-ol is unique due to its specific chiral center, which imparts distinct stereochemical properties. This enantiomeric purity can lead to different biological activities and interactions compared to its racemic mixture or other similar compounds.

Properties

IUPAC Name

(2R)-1-(dimethylamino)-3-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(2)7(9)5-8(3)4/h6-7,9H,5H2,1-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVDIJPAUMTOMB-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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